molecular formula C12H14Cl2FNO B2388986 N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide CAS No. 647825-21-6

N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide

Cat. No. B2388986
CAS RN: 647825-21-6
M. Wt: 278.15
InChI Key: UZJAGUROQHZJPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis information for “N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide” is not available, a series of thiocarbamide derivatives containing 3-chloro-4-fluoro aniline system were synthesized based on the diversity in mechanism of action of various thioamides-containing drugs .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound was involved in synthesis and crystal structure analysis, demonstrating its utility in chemical crystallography. The structure was determined by X-ray single crystal diffraction, providing valuable data for understanding molecular geometry and reactivity (Huang Ming-zhi et al., 2005).

Antimicrobial Activity

  • N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide derivatives have been synthesized and evaluated for their antimicrobial activities. Among the synthesized compounds, certain derivatives exhibited significant antibacterial and antifungal properties, indicating potential applications in developing new antimicrobial agents (M. Ahsan et al., 2016).

Quantum Chemical Studies

  • The compound has been used in quantum chemical studies to analyze molecular geometry and chemical reactivity. These studies are crucial for predicting how the compound interacts at the molecular level, which is essential in drug design and material science (R. Satheeshkumar et al., 2017).

Antibacterial and Antitubercular Properties

  • Some derivatives of this compound have been synthesized and found to possess antibacterial and antitubercular activities. These findings suggest potential applications in treating bacterial infections and tuberculosis (I. M. Khazi et al., 2005).

Safety and Hazards

The safety data sheet for 3-Chloro-4-fluorophenyl isocyanate, a compound with a similar structure, indicates that it is a combustible liquid that causes skin and eye irritation. It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

6-chloro-N-(3-chloro-4-fluorophenyl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2FNO/c13-7-3-1-2-4-12(17)16-9-5-6-11(15)10(14)8-9/h5-6,8H,1-4,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJAGUROQHZJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCCCCCl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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